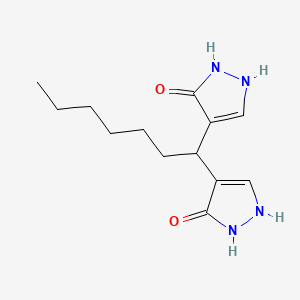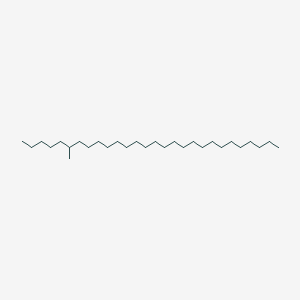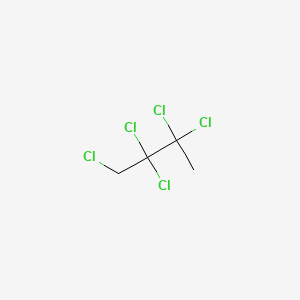
Hepta-3,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-3,5-dien-1-ol is an organic compound with the molecular formula C7H12O It is characterized by the presence of two conjugated double bonds and a hydroxyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Hepta-3,5-dien-1-ol can be synthesized through several methods. One common approach involves the aldol condensation of appropriate aldehydes followed by reduction. For instance, the reaction between 3-buten-2-one and formaldehyde in the presence of a base can yield this compound after reduction with a suitable reducing agent like lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions followed by catalytic hydrogenation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Hepta-3,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form hepta-3,5-dien-1-one using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to hepta-3,5-dien-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride to form hepta-3,5-dien-1-chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Thionyl chloride (SOCl2), pyridine as solvent.
Major Products:
Oxidation: Hepta-3,5-dien-1-one.
Reduction: Hepta-3,5-dien-1-amine.
Substitution: Hepta-3,5-dien-1-chloride.
Scientific Research Applications
Hepta-3,5-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances and flavors due to its unique scent profile.
Mechanism of Action
The mechanism of action of hepta-3,5-dien-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The conjugated double bonds can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
Hepta-3,5-dien-1-ol can be compared with other similar compounds such as:
Hepta-3,5-dien-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Hepta-3,5-dien-1-amine: Similar structure but with an amino group instead of a hydroxyl group.
Hepta-3,5-dien-1-chloride: Similar structure but with a chlorine atom instead of a hydroxyl group.
Properties
CAS No. |
85110-94-7 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
hepta-3,5-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2-5,8H,6-7H2,1H3 |
InChI Key |
WOWTZARDJWWOTN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
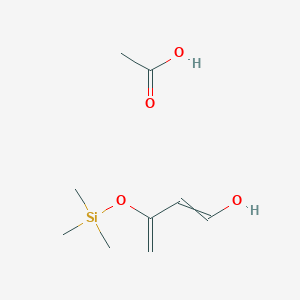
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)

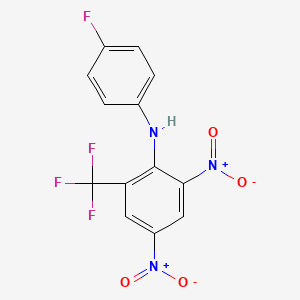
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)](/img/structure/B14422962.png)
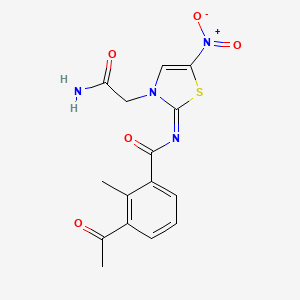
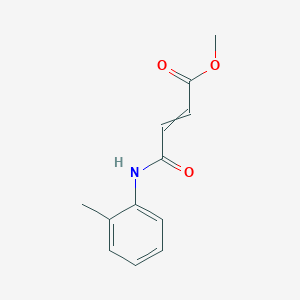


![2-[(But-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14422993.png)
